1-Methylisoquinoline-5-sulfonamide is a chemical compound belonging to the class of isoquinoline sulfonamides, which have garnered attention for their potential antibacterial properties. This compound has been identified as an allosteric inhibitor of DNA gyrase, an essential enzyme in bacterial DNA replication, making it a target for antibiotic development. The discovery of isoquinoline sulfonamides has led to promising advancements in combating antibiotic-resistant strains of bacteria, particularly Escherichia coli and Klebsiella pneumoniae.
1-Methylisoquinoline-5-sulfonamide is synthesized through various chemical methods and is classified under sulfonamide antibiotics. Sulfonamides are one of the oldest classes of antibacterial drugs, functioning primarily by inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This compound specifically exhibits its activity through unique mechanisms distinct from traditional sulfonamides, targeting allosteric sites on DNA gyrase rather than competing with substrate binding sites.
The synthesis of 1-methylisoquinoline-5-sulfonamide involves several key steps:
The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine may be employed to facilitate the formation of the sulfonamide bond.
The molecular structure of 1-methylisoquinoline-5-sulfonamide can be described as follows:
The three-dimensional structure can be analyzed using X-ray crystallography or computational modeling techniques, revealing the spatial arrangement of atoms that facilitates binding to target enzymes.
1-Methylisoquinoline-5-sulfonamide undergoes various chemical reactions relevant to its functionality:
These reactions are crucial for understanding how modifications can lead to improved derivatives with enhanced antibacterial properties.
The mechanism by which 1-methylisoquinoline-5-sulfonamide exerts its antibacterial effects involves:
This distinct mode of action highlights the potential for developing new antibiotics based on this scaffold.
1-Methylisoquinoline-5-sulfonamide exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies in drug development.
1-Methylisoquinoline-5-sulfonamide has significant applications in scientific research, particularly in microbiology and pharmacology:
The ongoing research into this compound reflects its potential as a valuable tool in addressing the global challenge of antibiotic resistance.
The binding mode of 1-methylisoquinoline-5-sulfonamide (referred to as Ligand 7CT in PDB entries 5M0L and 6YNC) reveals a conserved interaction pattern within the ATP-binding site of PKA. Key features include:
Table 1: Key Interactions in PKA Complexes (PDB: 5M0L, 6YNC)
Protein Residue | Interaction Type | Ligand Atom | Distance (Å) |
---|---|---|---|
Met120 | H-bond (backbone) | Isoquinoline N | 2.9 |
Thr183 | H-bond (side chain) | Sulfonamide O | 2.7 |
Phe54 | Hydrophobic | Methyl group | 3.5 |
Gly50-Gly55 | Glycine loop | Isoquinoline core | 3.8–4.2 |
These interactions result in a ligand RMSD of 0.5 Å when superimposed across structures, highlighting pose conservation [3] [4].
Studies of 1-methylisoquinoline-5-sulfonamide reveal significant methodological disparities in capturing protein-ligand dynamics:
Table 2: Structural Deviations in PKA Complexes by Preparation Method
Parameter | Cocrystallization (5M0L) | Crystal Soaking (6YNC) | Biological Implication |
---|---|---|---|
Glycine loop RMSD | 0.8 Å | 1.5 Å | Incomplete induced fit in soaking |
Ligand B-factors | 18 Ų | 38 Ų | Reduced stability in soaked pose |
Polar interactions | 5 H-bonds | 3 H-bonds | Weakened target engagement |
Methodologically, cocrystallization is superior for flexible ligands (>300 Da), while soaking suffices for smaller fragments [10].
Although DNA gyrase is not explicitly covered in the provided sources, analogous allosteric mechanisms are observed in kinase inhibition (e.g., PKB/Akt). Key principles include:
Structural rigidification of 1-methylisoquinoline-5-sulfonamide derivatives optimizes allosteric effects:
Table 3: Structure-Activity Relationships in Rigidified Analogs
Modification | Target Kinase | IC₅₀ (µM) | Ligand Efficiency (LE) | Key Effect |
---|---|---|---|---|
None (parent) | PKBβ | 0.80 | 0.32 | Baseline activity |
N-Methylpyrrolidine | PKBβ | 0.16 | 0.41 | Improved shape complementarity |
8-Cyanoisoquinoline | PKA | 0.25 | 0.29 | Reduced PKA off-targeting |
Sulfonamide→Phosphonamidate | PKBβ | 0.42 | 0.28 | Enhanced H-bonding, lower logP |
These strategies demonstrate how conformational restriction amplifies the intrinsic allosteric properties of the core scaffold [5] [7].
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